3,5,7-Triphenylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5,7-triphenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3/c1-4-10-18(11-5-1)21-17-25-27-23(20-14-8-3-9-15-20)16-22(26-24(21)27)19-12-6-2-7-13-19/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFTYOQVGOFKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3,5,7 Triphenylpyrazolo 1,5 a Pyrimidine and Its Derivatives
Foundational Cyclization Strategies for Pyrazolo[1,5-a]pyrimidines
The construction of the pyrazolo[1,5-a]pyrimidine (B1248293) core is most commonly achieved through cyclization reactions that form the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) moiety. These methods are valued for their efficiency in creating the fused bicyclic system. nih.gov
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines. These reactions typically involve the condensation of a 3-aminopyrazole (B16455) derivative with a 1,3-bielectrophilic species, leading to the formation of the six-membered pyrimidine ring.
The reaction between NH-3-aminopyrazoles and various 1,3-biselectrophiles is a widely employed and versatile strategy for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. In the context of synthesizing 3,5,7-triphenylpyrazolo[1,5-a]pyrimidine, the key starting materials are 5-amino-3-phenylpyrazole and a 1,3-bielectrophile that can introduce the remaining two phenyl groups at the 5- and 7-positions.
A plausible and direct route to this compound involves the cyclocondensation of 5-amino-3-phenylpyrazole with 1,3-diphenyl-1,3-propanedione. In this reaction, the amino group of the pyrazole attacks one of the carbonyl groups of the dione (B5365651), followed by an intramolecular cyclization and dehydration to form the pyrimidine ring. The regioselectivity of this reaction is generally high, with the exocyclic amino group of the pyrazole being more nucleophilic than the endocyclic nitrogen atoms. researchgate.net
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| 5-Amino-3-phenylpyrazole | 1,3-Diphenyl-1,3-propanedione | This compound | Cyclocondensation | Inferred from sigmaaldrich.com, researchgate.net |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Cyclopentapyrazolo[1,5-a]pyrimidines | Cyclocondensation | nih.gov |
| 4-((4-Fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine | Enaminones | 7-(4-Substituted phenyl)-3-((4-substituted phenyl)diazenyl)pyrazolo[1,5-a]pyrimidin-2-amine | Cyclocondensation | ekb.eg |
This table presents examples of cyclocondensation reactions for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
β-Dicarbonyl compounds and their synthetic equivalents, such as β-enaminones, are the most common 1,3-biselectrophiles used in the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction of 3-aminopyrazoles with β-diketones, like 1,3-diphenyl-1,3-propanedione, provides a direct route to 5,7-di-substituted pyrazolo[1,5-a]pyrimidines. nih.gov The reaction is typically carried out in a suitable solvent, such as acetic acid, and may be heated to facilitate the cyclization and dehydration steps. ekb.eg
β-Enaminones are also effective reagents for this transformation and can offer advantages in terms of reactivity and regioselectivity. The reaction of a 3-aminopyrazole with a β-enaminone proceeds through an initial Michael-type addition of the amino group to the enaminone, followed by cyclization and elimination of a secondary amine.
Detailed research has demonstrated the utility of this approach for a variety of substituted pyrazolo[1,5-a]pyrimidines. For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds has been shown to regioselectively produce cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov Similarly, various enaminones have been successfully employed in the synthesis of 7-(4-substituted phenyl)pyrazolo[1,5-a]pyrimidine derivatives. ekb.eg
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step from simple starting materials. researchgate.net Several MCRs have been developed for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.
One such approach involves the three-component condensation of a 3,5-diaminopyrazole, an orthoformate, and a carbonyl compound or a nitrile containing an activated methylene group. researchgate.net While this specific example leads to aminated pyrazolo[1,5-a]pyrimidines, the principles can be extended to the synthesis of other derivatives. For the synthesis of this compound, a hypothetical three-component reaction could involve 5-amino-3-phenylpyrazole, benzaldehyde, and a suitable third component that would form the pyrimidine ring with the desired substitution pattern.
Another notable three-component strategy involves the reaction of 3-aminopyrazoles, chalcones, and diaryl/dialkyl diselenides, catalyzed by iodine, to produce 3-selenylated pyrazolo[1,5-a]pyrimidines. rsc.org This highlights the potential for MCRs to introduce diverse functionalities onto the pyrazolo[1,5-a]pyrimidine core.
| Reactants | Product | Catalyst/Conditions | Reference |
| 4-(Thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine, triethyl orthoformate, active methylene compounds | Substituted pyrazolo[1,5-a]pyrimidines | - | researchgate.net |
| 3-Aminopyrazoles, chalcones, diaryl/dialkyl diselenides | 3-Selenylated pyrazolo[1,5-a]pyrimidines | I2 | rsc.org |
This table showcases examples of multicomponent reactions for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines.
Advanced Synthetic Approaches
In addition to classical cyclization methods, modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to synthesize and functionalize the pyrazolo[1,5-a]pyrimidine core.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto heterocyclic scaffolds. nih.gov In the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, these reactions are often used to introduce aryl groups at specific positions.
For the synthesis of this compound, a strategy could involve the synthesis of a di- or tri-halogenated pyrazolo[1,5-a]pyrimidine precursor, followed by sequential or simultaneous Suzuki or Buchwald-Hartwig coupling reactions with phenylboronic acid or aniline, respectively.
For example, a 5,7-dichloro-pyrazolo[1,5-a]pyrimidine derivative can be synthesized and subsequently undergo selective Suzuki coupling reactions to introduce phenyl groups at the 5- and 7-positions. mdpi.com The reactivity of the halogen atoms can differ, allowing for sequential and site-selective functionalization. The chlorine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine core is generally more reactive towards nucleophilic substitution than a halogen at the 5-position. mdpi.com
The Buchwald-Hartwig reaction is another valuable palladium-catalyzed method for C-N bond formation and has been utilized in the synthesis of aminated pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
| Precursor | Coupling Partner | Product | Reaction Type | Reference |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Phenylboronic acid | 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine | Suzuki Coupling | Inferred from mdpi.com |
| 5-Chloro-pyrazolo[1,5-a]pyrimidine derivative | Benzimidazole derivative | 5-(Benzimidazol-1-yl)pyrazolo[1,5-a]pyrimidine | Buchwald-Hartwig Coupling | mdpi.com |
This table provides examples of palladium-catalyzed cross-coupling reactions for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized substrates. thieme-connect.dersc.org The pyrazolo[1,5-a]pyrimidine ring system is amenable to such transformations, particularly at the electron-rich C-3 position. nih.govthieme-connect.de Various functional groups have been successfully introduced at this position, including halogens (chloro, bromo, iodo), nitro, formyl, acetyl, sulfenyl, and selenyl groups. thieme-connect.de These reactions often proceed with high regioselectivity and can be promoted by different catalytic systems or reagents, sometimes under environmentally benign conditions like photocatalysis or electrocatalysis. thieme-connect.debris.ac.uk For example, Vilsmeier-Haack conditions can be used to introduce a formyl group at the C-3 position. nih.gov
Cascade Cyclization and Oxidative Halogenation
An elegant and efficient strategy for synthesizing functionalized pyrazolo[1,5-a]pyrimidines is through one-pot cascade reactions. nih.govacs.org A notable example is the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines via a tandem cyclization and oxidative halogenation sequence. nih.govacs.org This process typically involves the reaction of 5-aminopyrazoles with 1,3-biselectrophilic reagents like β-enaminones or chalcones. nih.govacs.org In the presence of an oxidant such as potassium persulfate (K₂S₂O₈), the initial cyclocondensation reaction forms the pyrazolo[1,5-a]pyrimidine core. nih.govnih.gov Subsequently, the addition of a sodium halide (NaX) allows for the in situ oxidative halogenation at the C-3 position. nih.govacs.org This one-pot method is highly efficient, utilizes readily available reagents, and often proceeds in environmentally friendly solvents like water. nih.govacs.org
Targeted Synthesis of this compound
The most direct and widely adopted approach for constructing the pyrazolo[1,5-a]pyrimidine core is the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. encyclopedia.pubnih.gov This versatile reaction allows for the introduction of substituents at positions 3, 5, and 7 by carefully selecting the starting materials.
To achieve the targeted synthesis of this compound, the strategy relies on the use of pre-functionalized building blocks. The reaction involves the cyclocondensation of 3-phenyl-1H-pyrazol-5-amine with 1,3-diphenyl-1,3-propanedione (dibenzoylmethane). nih.govnih.govbeilstein-journals.org In this reaction, the 5-aminopyrazole acts as a binucleophile, attacking the two carbonyl carbons of the dione, which acts as the biselectrophile. nih.gov The subsequent intramolecular cyclization and dehydration, typically promoted by acid catalysis (e.g., in acetic acid) and heat, yields the desired this compound with high regioselectivity. beilstein-journals.orgekb.eg
Functionalization Reactions of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold that allows for a wide range of functionalization reactions beyond its initial synthesis. nih.gov The reactivity of the different positions on the fused ring system dictates the type of transformations possible.
Electrophilic Substitution : The pyrazole moiety is electron-rich, making the C-3 position highly susceptible to electrophilic attack. As discussed, this allows for direct C-H functionalization reactions like halogenation, nitration, and formylation. nih.govthieme-connect.deresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) : The pyrimidine ring is electron-deficient, particularly at the C-5 and C-7 positions, especially when activated by a leaving group like a halogen. This allows for nucleophilic aromatic substitution reactions where halides can be displaced by various nucleophiles, including amines and alkoxides. mdpi.com
Palladium-Catalyzed Cross-Coupling : As detailed in section 2.2.1, halogenated pyrazolo[1,5-a]pyrimidines are excellent substrates for Suzuki and Sonogashira reactions, enabling the introduction of aryl and alkynyl groups, respectively. nih.govnih.gov These reactions are crucial for building molecular complexity and are frequently used in the synthesis of derivatives for biological screening. nih.gov
Regioselective Halogenation at C3
The introduction of halogen atoms at the C3 position of the pyrazolo[1,5-a]pyrimidine ring is a key transformation, providing a handle for further functionalization through cross-coupling reactions.
An efficient and environmentally friendly method for the regioselective C3 halogenation (iodination, bromination, and chlorination) of pyrazolo[1,5-a]pyrimidines has been developed using potassium halide salts (KX) and a hypervalent iodine(III) reagent, phenyliodine(III) diacetate (PIDA), in water at room temperature. This method demonstrates excellent regioselectivity, with halogenation occurring exclusively at the C3 position. The reaction proceeds smoothly for a variety of substituted pyrazolo[1,5-a]pyrimidines, including those with electron-donating and electron-withdrawing groups. For instance, the iodination of 2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine on a gram scale yielded the C3-iodinated product in 84% yield, highlighting the method's practicality.
Selective bromination at the C3 position can also be achieved using N-bromosuccinimide (NBS) in dichloromethane. This method was successfully applied to 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, affording the 3-bromo derivative in 94% yield.
Table 1: Regioselective Halogenation at C3 of Pyrazolo[1,5-a]pyrimidine Derivatives
| Substrate | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KI, PIDA | H₂O | RT, 3h | 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 87 | |
| 2-Methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | KI, PIDA | H₂O | RT, 3h | 3-Iodo-2-methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | 95 | |
| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KBr, PIDA | H₂O | RT, 3h | 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 85 | |
| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KCl, PIDA | H₂O | RT, 3h | 3-Chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 78 | |
| 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | NBS | CH₂Cl₂ | - | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 94 |
Formylation Reactions
The formyl group is a valuable functional group that can be introduced onto the pyrazolo[1,5-a]pyrimidine scaffold, serving as a precursor for further synthetic modifications.
A highly regioselective formylation at the C3 position of various pyrazolo[1,5-a]pyrimidines can be achieved using Vilsmeier-Haack conditions (phosphoryl chloride and dimethylformamide). This method has been successfully applied to 7-arylpyrazolo[1,5-a]pyrimidines, yielding the corresponding 3-formyl derivatives.
Another approach involves a copper-catalyzed C-H formylation using dimethyl sulfoxide (DMSO) as a single carbon synthon. This method demonstrates high regioselectivity for the C3 position and is applicable to a wide range of substituted pyrazolo[1,5-a]pyrimidines, including 2,5,7-triphenylpyrazolo[1,5-a]pyrimidine, which produced the 3-formyl derivative in 72% yield. The reaction tolerates various functional groups, such as methyl, methoxy, fluoro, chloro, bromo, nitro, and cyano groups on the phenyl rings.
Table 2: Formylation of Pyrazolo[1,5-a]pyrimidine Derivatives
| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,5,7-Triphenylpyrazolo[1,5-a]pyrimidine | Cu(OAc)₂, K₂S₂O₈, DMSO | 110 °C, 24h | 2,5,7-Triphenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | 72 | |
| 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine | Cu(OAc)₂, K₂S₂O₈, DMSO | 110 °C, 24h | 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | 81 | |
| 7-Phenylpyrazolo[1,5-a]pyrimidine | Cu(OAc)₂, K₂S₂O₈, DMSO | 110 °C, 24h | 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | 65 |
Introduction of Nitrogenous Groups
The introduction of nitrogen-containing substituents is crucial for modifying the properties of pyrazolo[1,5-a]pyrimidines. While direct C3-amination of the 3,5,7-triphenyl derivative is less commonly reported, methods for introducing nitrogenous groups at other positions of the core structure are well-established.
For example, the C7 position is highly reactive towards nucleophilic substitution. The reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with morpholine (B109124) in the presence of potassium carbonate proceeds selectively at the C7 position to give the 7-morpholino derivative in 94% yield. Similarly, the C5 position can be functionalized. Starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, the C-O bond of the lactam can be activated with PyBroP, followed by the addition of various amines to yield 5-amino-substituted derivatives in high yields (74-98%). These methods highlight the possibility of introducing diverse nitrogenous groups onto the pyrazolo[1,5-a]pyrimidine scaffold, which could be adapted for derivatives of this compound.
Green Chemistry Principles in Pyrazolo[1,5-a]pyrimidine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazolo[1,5-a]pyrimidines to develop more environmentally benign and efficient processes.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines. Compared to conventional heating, microwave-assisted synthesis offers significant advantages, including drastically reduced reaction times (from hours to minutes), improved yields, and often higher product purity.
A common approach is the three-component reaction of 3-aminopyrazoles, aldehydes, and β-dicarbonyl compounds, which proceeds efficiently under microwave conditions. The cyclocondensation of 5-aminopyrazoles with β-enaminones is another key reaction that benefits from microwave irradiation, often proceeding under solvent- and catalyst-free conditions to produce 2,7-disubstituted pyrazolo[1,5-a]pyrimidines in high yields (88-97%). This method not only accelerates the reaction but also aligns with green chemistry principles by minimizing solvent use.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave Method | Reference |
|---|---|---|---|
| Cyclocondensation of β-enaminone and 3-methyl-1H-pyrazol-5-amine | Reflux in acetic acid, 3h | Solvent-free, 180 °C, time not specified | |
| Pd-catalyzed direct C-H arylation | Longer reaction times | 150 °C, 30 minutes | |
| Synthesis of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines | Reflux in acetic acid (3h) for coumarin derivatives | Solvent-free reaction at 180°C for other aryl derivatives |
Ultrasound-Assisted Synthesis
Ultrasound irradiation is another green technique used to promote the synthesis of pyrazolo[1,5-a]pyrimidines. Sonochemical methods enhance reaction rates and yields through the phenomenon of acoustic cavitation.
The synthesis of pyrazolo[1,5-a]pyrimidines via the cyclocondensation of 3-amino-5-methyl-1H-pyrazole with various enones was achieved in just 5 minutes with satisfactory yields (61-98%) under ultrasound irradiation. This method offers advantages such as a simple procedure, easy work-up, and mild conditions. Ultrasound has also been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and other diversely substituted derivatives in aqueous media, further enhancing the green credentials of the process. These reactions often proceed faster and with better yields compared to silent (non-irradiated) reactions.
Solvent-Free and Aqueous Media Reactions
Conducting reactions in aqueous media or under solvent-free conditions is a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature.
Several synthetic routes to pyrazolo[1,5-a]pyrimidines have been adapted to these conditions. The regioselective halogenation at C3 using PIDA is effectively performed in water. Ultrasound-assisted syntheses are frequently carried out in aqueous ethanol or water, often with a mild acid catalyst like KHSO₄.
Solvent-free reactions, often coupled with microwave irradiation, provide a highly efficient and environmentally friendly alternative. The condensation of 5-aminopyrazoles with β-enaminones under solvent-free microwave conditions is a prime example, yielding products in high purity without the need for traditional, often hazardous, organic solvents.
Proposed Reaction Mechanisms for Pyrazolo[1,5-a]pyrimidine Formation
The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the cyclocondensation of a 5-aminopyrazole with a suitable 1,3-dielectrophilic species. In the case of this compound, the key precursors are typically a 3-phenyl-5-aminopyrazole and a 1,3-diphenyl-1,3-dicarbonyl compound or its synthetic equivalent.
The formation of the pyrazolo[1,5-a]pyrimidine ring system is a well-established process that proceeds through a cyclocondensation reaction. The generally accepted mechanism for the synthesis of 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or a chalcone (B49325) derivative.
The proposed mechanism for the formation of this compound from 3-phenyl-5-aminopyrazole and 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) is as follows:
Initial Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of the exocyclic amino group (-NH2) of the 3-phenyl-5-aminopyrazole onto one of the carbonyl carbons of the 1,3-diphenyl-1,3-propanedione. This step is often catalyzed by acid or base.
Formation of an Enamine Intermediate: Following the initial attack, a molecule of water is eliminated, leading to the formation of an enamine intermediate.
Intramolecular Cyclization: The next step involves an intramolecular nucleophilic attack from the endocyclic nitrogen atom (N1) of the pyrazole ring onto the second carbonyl carbon of the dicarbonyl moiety.
Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.
The regioselectivity of this reaction is generally high, with the exocyclic amino group being the more nucleophilic site for the initial attack. The presence of the phenyl group at the 3-position of the aminopyrazole can influence the electron density of the pyrazole ring, but the fundamental mechanistic pathway remains consistent with that of other pyrazolo[1,5-a]pyrimidine syntheses.
Table 1: Key Intermediates in the Proposed Cyclization Pathway
| Step | Intermediate | Description |
| 1 | Initial Adduct | Product of the nucleophilic attack of the aminopyrazole on the dicarbonyl compound. |
| 2 | Enamine | Formed after the elimination of a water molecule from the initial adduct. |
| 3 | Bicyclic Intermediate | Result of the intramolecular cyclization. |
| 4 | Final Product | Aromatic this compound formed after dehydration. |
Once the this compound core is synthesized, it can undergo various functionalization reactions. The electronic properties of the fused ring system, influenced by the three phenyl substituents, dictate the regioselectivity of these transformations. The pyrazole moiety is generally more susceptible to electrophilic attack, while the pyrimidine ring can be targeted by nucleophiles, particularly if a leaving group is present.
Electrophilic Aromatic Substitution:
Generation of the Electrophile: A strong electrophile is generated from the respective reagents (e.g., NO2+ from a mixture of nitric and sulfuric acids).
Formation of the Sigma Complex: The π-electrons of the pyrazole ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex).
Deprotonation and Aromatization: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the pyrazole ring.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) reactions are typically carried out on pyrazolo[1,5-a]pyrimidines that have been pre-functionalized with a good leaving group, such as a halogen, on the pyrimidine ring (positions 5 or 7). The mechanism is postulated to proceed via an addition-elimination pathway:
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group.
Formation of the Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored.
The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the fused pyrazole ring and any additional electron-withdrawing substituents.
Table 2: Postulated Mechanisms for Functionalization Reactions
| Reaction Type | Key Steps | Influencing Factors |
| Electrophilic Aromatic Substitution | Generation of electrophile, formation of sigma complex, deprotonation. | Electron density of the pyrazole ring, directing effects of substituents. |
| Nucleophilic Aromatic Substitution | Nucleophilic attack, formation of Meisenheimer complex, elimination of leaving group. | Presence of a good leaving group, electron-deficient nature of the pyrimidine ring. |
Spectroscopic and Structural Elucidation of Pyrazolo 1,5 a Pyrimidines
Nuclear Magnetic Resonance (NMR) Spectroscopy
Without experimental spectra, a detailed analysis of the chemical shifts and coupling constants for 3,5,7-Triphenylpyrazolo[1,5-a]pyrimidine cannot be provided.
¹H NMR and ¹³C NMR Spectral Analysis
No data available.
Chemical Shift Assignments and Coupling Constant Analysis
No data available.
Mass Spectrometry (MS)
Specific mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, are not available in the reviewed literature.
Infrared (IR) Spectroscopy
The characteristic IR absorption bands for this compound have not been reported.
X-ray Crystallography for Solid-State Structure Determination
No crystallographic data has been published for this compound.
Conformational Analysis and Supramolecular Phenomena
A conformational analysis and discussion of supramolecular phenomena are contingent on the availability of a solved crystal structure, which is currently not the case.
Computational Chemistry and Theoretical Studies of Pyrazolo 1,5 a Pyrimidine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties and structure of molecules. irjweb.com It has been widely applied to pyrazolo[1,5-a]pyrimidine (B1248293) derivatives to elucidate their behavior and reactivity.
The electronic properties of pyrazolo[1,5-a]pyrimidine systems are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (Eg), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netjournalijar.com A smaller energy gap generally implies higher reactivity. journalijar.com
DFT calculations have shown that the electronic structure of the pyrazolo[1,5-a]pyrimidine core can be significantly tuned by the nature and position of its substituents. rsc.orgnih.gov Studies on various derivatives reveal that electron-donating groups (EDGs) tend to increase the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level. rsc.org For instance, in a study of 5,7-disubstituted-4,7-dihydro- rsc.orgmdpi.commdpi.comtriazolo[1,5-a]pyrimidines, a related heterocyclic system, the introduction of a nitro group (an EWG) resulted in the lowest LUMO energy and the smallest energy gap, indicating the highest reactivity among the studied compounds. journalijar.com Conversely, EDGs at position 7 of the pyrazolo[1,5-a]pyrimidine ring have been found to favor large absorption and emission intensities, a direct consequence of intramolecular charge transfer (ICT) to or from the fused ring system. rsc.org
The distribution of HOMO and LUMO densities is also crucial. Typically, in pyrazolo[1,5-a]pyrimidine derivatives, the HOMO is distributed over the pyrazole (B372694) moiety while the LUMO is located on the pyrimidine (B1678525) ring, facilitating charge transfer upon excitation. researchgate.net This separation of frontier orbitals is key to their potential applications in materials science and as fluorescent probes.
Table 1: Effect of Substituents on Frontier Orbital Energies of Triazolo[1,5-a]pyrimidine Derivatives (Illustrative) Data derived from studies on analogous heterocyclic systems to illustrate general principles.
| Compound Derivative | Substituent Nature | Effect on HOMO/LUMO | Resulting Energy Gap (Eg) | Implied Reactivity |
| Derivative A | Electron-Donating (e.g., -OCH3) | Raises HOMO Energy | Larger | Lower |
| Derivative B | Neutral (e.g., -Ph) | Baseline | Moderate | Moderate |
| Derivative C | Electron-Withdrawing (e.g., -NO2) | Lowers LUMO Energy | Smaller | Higher |
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules, providing valuable information about their electronic absorption and emission spectra. chemrxiv.org For pyrazolo[1,5-a]pyrimidine systems, TD-DFT calculations have been instrumental in understanding their photophysical properties. rsc.orgrsc.org
Theoretical spectra computed using TD-DFT have been shown to accurately reproduce experimental UV-Vis absorption spectra for various derivatives. journalijar.com These calculations help assign the electronic transitions observed experimentally. For example, the intense absorption bands in these compounds are often attributed to π → π* transitions. The nature of substituents significantly influences these transitions; EDGs at position 7 can lead to enhanced absorption intensities due to increased intramolecular charge transfer. rsc.org The solvent environment can also affect the spectral properties, leading to red or blue shifts in the absorption maxima, an effect that can be modeled with TD-DFT calculations. journalijar.com
Before calculating other properties, the molecular geometry must be optimized to find the lowest energy structure. DFT calculations are routinely used for geometry optimization of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov These studies have revealed that the fused heterocyclic system is often non-planar. journalijar.com The degree of planarity is influenced by the substituents, which can cause significant dihedral angle distortions. journalijar.com
Molecular Modeling and Docking Studies
Molecular modeling, particularly docking simulations, is a cornerstone in drug discovery for predicting how a ligand (a small molecule) binds to the active site of a target protein. nih.gov This approach has been extensively used to rationalize the biological activity of pyrazolo[1,5-a]pyrimidine derivatives and to guide the design of more potent and selective inhibitors. mdpi.comnih.gov
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a "hinge-binder," capable of forming crucial hydrogen bonds with the hinge region of many protein kinases, which is a key interaction for kinase inhibition. researchgate.netscispace.com Docking studies have provided detailed insights into the specific interactions that govern the binding affinity and selectivity of these compounds for various kinase targets, including Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinase (TRKA), and Phosphoinositide 3-kinase (PI3K). mdpi.comnih.govnih.gov
Commonly observed interactions include:
Hydrogen Bonding: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core frequently act as hydrogen bond acceptors, interacting with backbone amide protons in the kinase hinge region (e.g., with Val-828 in PI3Kδ or the Met592 residue in Trk). nih.govnih.gov
Hydrophobic Interactions: Substituents on the core, such as phenyl rings, often engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the active site, enhancing binding affinity. nih.govnih.gov
Polar Interactions: The introduction of specific functional groups can create additional hydrogen bonds or polar interactions. For example, a morpholine (B109124) group improved selectivity in one study, while a carboxylic acid group was found to be crucial for potency against Casein Kinase 2 (CK2). scispace.comnih.gov
Molecular docking simulations have successfully predicted the binding modes of active pyrazolo[1,5-a]pyrimidine derivatives, showing good correlation with their experimentally determined inhibitory activities. mdpi.comekb.eg
Table 2: Examples of Ligand-Target Interactions for Pyrazolo[1,5-a]pyrimidine Derivatives
| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| 2,5,7-Substituted Pyrazolo[1,5-a]pyrimidines | CDK2 | Not specified | Hinge region binding | ekb.eg |
| 5-Indole-Pyrazolo[1,5-a]pyrimidines | PI3Kδ | Val-828 | Hydrogen bond (morpholine oxygen) | nih.gov |
| Macrocyclic Pyrazolo[1,5-a]pyrimidines | TrkA | Met592, Asn655 | Hinge interaction, Hydrogen bond | nih.gov |
| 3,5,7-Trisubstituted Pyrazolo[1,5-a]pyrimidines | FLT3 | Not specified | Confirmation of FLT3 as target | nih.gov |
| Pyrazolo[1,5-a]pyrimidine-based compounds | Casein Kinase 2 (CK2) | V116 | Hinge interaction (backbone nitrogen) | scispace.com |
Pharmacophore Modeling for Compound Design
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. This model serves as a template for designing new compounds or searching databases for potential new leads. nih.gov
For pyrazolo[1,5-a]pyrimidine and related scaffolds, pharmacophore models have been developed to understand the key structural requirements for inhibiting enzymes like phosphodiesterase 4 (PDE4). nih.gov A study on pyrazolo[1,5-a]pyridine (B1195680) analogues identified a five-point pharmacophore model (AHHRR) as crucial for PDE4 inhibition. This model consisted of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings. nih.gov Such models, combined with 3D-QSAR (Quantitative Structure-Activity Relationship) studies, provide a powerful predictive tool for optimizing the potency and selectivity of new compounds based on the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov
Photophysical Characteristics and Material Science Applications
Luminescence Properties of Pyrazolo[1,5-a]pyrimidine-based Fluorophores
Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are recognized as a significant class of fluorophores due to their inherent fluorescence properties, which can be fine-tuned through chemical modifications. nih.govbohrium.com The fused N-heterocyclic system provides a robust and planar core, which is conducive to strong light absorption and emission. mdpi.com The luminescence of these compounds is a key feature that makes them promising candidates for various optical applications. nih.gov
The absorption and emission spectra of pyrazolo[1,5-a]pyrimidines are highly dependent on the nature and position of the substituents on the core structure. nih.gov For instance, in a study of 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines, the absorption spectra generally exhibit a primary band between 340 and 440 nm. nih.gov This absorption is attributed to an intramolecular charge transfer (ICT) process. nih.gov
For a model compound, 3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine, the following photophysical data were recorded in tetrahydrofuran (B95107) (THF):
| Property | Value |
| Absorption Maximum (λabs) | 362 nm |
| Molar Absorption Coefficient (ε) | 10,715 M-1cm-1 |
| Emission Maximum (λem) | 480 nm |
| Stokes Shift | 118 nm |
Data for 3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine in THF. nih.gov
The introduction of phenyl groups at positions 3, 5, and 7 in 3,5,7-triphenylpyrazolo[1,5-a]pyrimidine is expected to extend the π-conjugated system, which would likely lead to a red-shift in both the absorption and emission spectra compared to derivatives with smaller substituents. The extended conjugation would lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption and emission of lower-energy light.
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. For pyrazolo[1,5-a]pyrimidines, the quantum yield is significantly influenced by the electronic nature of the substituents. nih.gov In the case of 3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine, the quantum yield in THF was found to be relatively low at 0.06. nih.gov This is in contrast to derivatives bearing strong electron-donating groups at the 7-position, which exhibit significantly higher quantum yields. nih.gov
Influence of Substituent Effects on Photophysical Behavior
The photophysical properties of the pyrazolo[1,5-a]pyrimidine core are highly tunable by the introduction of various functional groups at different positions. nih.govnih.gov The electronic nature of these substituents plays a crucial role in modulating the absorption and emission characteristics of the molecule. nih.gov
A systematic study on 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines has demonstrated that the electronic nature of the substituent at position 7 has a profound impact on the photophysical properties. nih.gov Electron-donating groups (EDGs) at this position generally enhance both the absorption and emission intensities. nih.gov Conversely, electron-withdrawing groups (EWGs) tend to result in lower absorption and emission intensities. nih.gov
The phenyl group is generally considered to be a neutral or weakly electron-donating group. In this compound, the cumulative effect of three phenyl groups could lead to complex electronic interactions. The phenyl group at position 7 would influence the ICT character of the molecule. The substituents at positions 3 and 5 would further modulate the electronic distribution within the pyrazolo[1,5-a]pyrimidine core, potentially leading to a more delocalized electronic structure and altered photophysical responses.
Solid-State Emission Properties
For applications in materials science, such as in organic light-emitting diodes (OLEDs), the solid-state emission properties of a fluorophore are of paramount importance. Many organic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, which significantly reduces their emission intensity. However, some pyrazolo[1,5-a]pyrimidine derivatives have been shown to be efficient emitters in the solid state. nih.govrsc.org
For example, 3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine exhibits a solid-state quantum yield (ΦF, solid) of 0.39, which is significantly higher than its quantum yield in solution. nih.govrsc.org This suggests that the molecular packing in the solid state restricts intramolecular rotations and vibrations, thereby reducing non-radiative decay and enhancing the emissive properties.
Solid-State Emission Data for Selected 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines
| Compound (Substituent at position 7) | Solid-State Emission Wavelength (λem, solid) | Solid-State Quantum Yield (ΦF, solid) |
| Phenyl | 485 nm | 0.39 |
| 4-Methoxyphenyl | 510 nm | 0.18 |
| 2,4-Dichlorophenyl | 470 nm | 0.63 |
Given the strong solid-state emission observed for the 7-phenyl derivative, it is plausible that this compound could also be a highly emissive material in the solid state. The bulky phenyl groups might prevent strong π-π stacking that often leads to quenching, while promoting a packing arrangement that is favorable for high emission efficiency.
Applications in Advanced Materials
The favorable photophysical properties of pyrazolo[1,5-a]pyrimidines, including their tunable emission, high quantum yields in some cases, and good solid-state luminescence, make them highly attractive for applications in advanced materials. mdpi.comnih.gov These compounds are being explored for their potential use in:
Organic Light-Emitting Diodes (OLEDs): Their strong solid-state emission suggests that pyrazolo[1,5-a]pyrimidine derivatives could serve as efficient emitters in the emissive layer of OLEDs. nih.gov
Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment makes them suitable candidates for the development of chemical sensors and biological probes. nih.gov
Luminescent Materials: The ability to tune the emission color by modifying the substituents allows for the creation of a wide range of luminescent materials for various optical applications. nih.gov
While specific applications for this compound have not been detailed, its predicted strong luminescence and solid-state emission make it a promising candidate for further investigation in the development of novel organic electronic and photonic materials.
Development of Chemosensors
The pyrazolo[1,5-a]pyrimidine (PP) framework is a subject of significant interest in the development of fluorescent chemosensors. mdpi.comrsc.org These fluorescent molecules are essential tools for applications ranging from ionic or molecular sensing to bioimaging. mdpi.com The core structure's photophysical properties can be strategically tuned by introducing different functional groups at its periphery, particularly at the 3, 5, and 7 positions. nih.gov This modification alters the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism for sensory applications. mdpi.com
Research has shown that attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the 7-position of the fused ring system can significantly enhance or diminish the absorption and emission intensities. mdpi.comrsc.org This tunability allows for the rational design of chemosensors for specific analytes. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been successfully developed as colorimetric and fluorometric chemosensors for detecting cyanide ions in aqueous environments. sci-hub.se In these sensor molecules, the interaction with the target analyte disrupts the ICT process, leading to a measurable change in the color or fluorescence of the compound, with some probes exhibiting up to an 82-fold fluorescence enhancement upon reaction. sci-hub.se
The strategic placement of phenyl groups at the 3, 5, and 7 positions is a viable approach to modulate the electronic and photophysical properties of the pyrazolo[1,5-a]pyrimidine core, making it a promising candidate for the development of new sensory materials. While specific studies on this compound as a chemosensor are not extensively detailed, the underlying principles of functionalizing this versatile scaffold strongly support its potential in this field.
Role in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices
The electron-deficient nature of the pyrimidine (B1678525) ring makes pyrazolo[1,5-a]pyrimidine derivatives highly suitable for various roles in optoelectronic devices, especially in Organic Light-Emitting Diodes (OLEDs). researchgate.net These compounds have been utilized as fluorescent emitters, bipolar host materials, and electron-transporting materials. researchgate.net The ability to modify the substituents at the 3, 5, and 7 positions allows for precise control over the compound's electronic properties, influencing its performance in a device. nih.gov
The development of materials with high quantum yields and specific emission colors is crucial for OLED technology. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as strategic compounds for optical applications due to their potential for high fluorescence quantum yields and excellent photostability. mdpi.comrsc.org Theoretical and experimental studies have demonstrated that the introduction of simple aryl groups, such as phenyl rings, can lead to good solid-state emission intensities, a critical requirement for efficient OLED emitters. mdpi.com
Furthermore, by creating a donor-acceptor (D-A) structure within the molecule—using the pyrazolo[1,5-a]pyrimidine core as the acceptor and attaching electron-donating groups—researchers can develop materials with thermally activated delayed fluorescence (TADF). This mechanism allows OLEDs to harvest both singlet and triplet excitons, potentially achieving near-100% internal quantum efficiency. Pyrimidine-based TADF emitters have been used to create highly efficient blue OLEDs, which remain a significant challenge in the field. researchgate.net The strategic design of molecules like this compound fits within this D-A design philosophy, indicating its potential for use in next-generation displays and lighting.
Hole-Transporting Materials for Perovskite Solar Cells
In the field of photovoltaics, specifically perovskite solar cells (PSCs), derivatives of pyrazolo[1,5-a]pyrimidine have emerged as promising hole-transporting materials (HTMs). materials-science.infonih.gov An ideal HTM must possess suitable energy levels for efficient hole extraction from the perovskite layer, high hole mobility, and good thermal stability to ensure long-term device performance.
A study on three novel isomeric donor-π-acceptor (D-π-A) small molecules, designated PY1, PY2, and PY3, highlights the potential of this scaffold. mdpi.commaterials-science.info These molecules consist of a pyrazolo[1,5-a]pyrimidine acceptor core functionalized with a powerful electron-donating group via a phenyl π-spacer at the 3, 5, and 7 positions, respectively. mdpi.commaterials-science.infonih.gov This structure provides tunable optoelectronic properties, excellent thermal stability with decomposition temperatures above 400 °C, and good hydrophobicity, which enhances device stability by preventing moisture ingress. materials-science.infonih.gov
The position of the functionalization was found to be critical to the material's performance. The PY1 isomer, with the donor group at position 3, demonstrated a hole mobility of 3.0 x 10⁻⁶ cm² V⁻¹ s⁻¹, which was more than double that of the PY2 and PY3 isomers (1.3 x 10⁻⁶ cm² V⁻¹ s⁻¹). materials-science.info Consequently, non-optimized PSCs fabricated using PY1 as the HTM achieved a power conversion efficiency (PCE) of 12.41%, comparable to the 12.58% achieved with the widely used, but more expensive, Spiro-OMeTAD under the same conditions. materials-science.info In contrast, devices using PY2 and PY3 showed slightly lower PCEs of 10.21% and 10.82%, respectively. materials-science.info Furthermore, the PY1-based device exhibited superior preliminary stability compared to the Spiro-OMeTAD-based device. materials-science.infonih.gov These findings underscore the significance of the 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine framework in developing cost-effective and efficient HTMs for next-generation solar cells.
Interactive Data Table: Performance of Pyrazolo[1,5-a]pyrimidine-based HTMs in Perovskite Solar Cells
| Compound | Functionalization Position | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | PCE (%) | Thermal Stability (Td) (°C) |
| PY1 | 3 | 3.0 x 10⁻⁶ | 12.41 | > 400 |
| PY2 | 5 | 1.3 x 10⁻⁶ | 10.21 | > 400 |
| PY3 | 7 | 1.3 x 10⁻⁶ | 10.82 | > 400 |
| Spiro-OMeTAD | Reference | - | 12.58 | 126 (Tg) |
| Data sourced from references materials-science.infonih.gov. |
Structure Activity Relationships and Biological Target Modulation
General Structure-Activity Relationship (SAR) Studies of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold in medicinal chemistry, and its biological activity can be significantly modulated by the nature and position of its substituents. nih.gov SAR studies have been crucial in optimizing the pharmacological efficacy of these compounds, revealing how specific chemical features influence their interactions with biological targets. nih.gov These studies have led to the development of derivatives with enhanced potency and selectivity against various targets, including protein kinases and microbial enzymes. nih.govnih.gov
Systematic investigations have shown that modifications at various positions of the fused ring system can dramatically alter properties such as binding affinity, selectivity, and pharmacokinetic profiles. nih.govnih.gov For instance, the introduction of different functional groups can influence hydrogen bonding, hydrophobic interactions, and π–π stacking with target proteins. nih.gov
The positions on the pyrazolo[1,5-a]pyrimidine ring system—specifically the pyrazole (B372694) ring (positions 2 and 3) and the pyrimidine (B1678525) ring (positions 5, 6, and 7)—are not equivalent in terms of their impact on biological activity. nih.gov
Position 3: The introduction of small hydrophobic groups at this position has been shown to significantly enhance binding to the ATP pockets of kinases, leading to more potent inhibition. nih.gov For example, in a series of Pim-1 kinase inhibitors, the presence of an aryl group at the 3-position increased potency by about ten-fold. nih.gov Conversely, for antitubercular activity, substitutions at this position have also been explored, though the effects vary depending on the specific substituent and the biological target. nih.govacs.org
Position 5: This position is often critical for potency and selectivity. In studies of Pim-1 inhibitors, installing a trans-4-aminocyclohexanol (B47343) group at the 5-position resulted in a 100-fold increase in potency, highlighting its importance over the 3-position for this specific target. nih.gov For antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, electron-withdrawing substituents at position 5 were found to generally improve antibacterial potency, which is thought to be due to better penetration of the bacterial cell wall. nih.gov
Position 7: Substitutions at the 7-position are also crucial for activity. For inhibitors of tropomyosin receptor kinase (Trk), the pyrazolo[1,5-a]pyrimidine moiety itself is essential for forming a hinge interaction with the Met592 residue. nih.govmdpi.com The addition of a morpholine (B109124) group at this position can improve selectivity by reducing off-target effects. nih.govmdpi.com
The following table summarizes the observed effects of substituents at different positions on the biological activity of various pyrazolo[1,5-a]pyrimidine derivatives.
| Position | Substituent Type | Target | Effect on Activity | Reference |
| 3 | Small hydrophobic groups | Kinases (general) | Enhanced binding to ATP pocket | nih.gov |
| 3 | Aryl group | Pim-1 Kinase | 10-fold increase in potency | nih.gov |
| 5 | trans-4-aminocyclohexanol | Pim-1 Kinase | 100-fold increase in potency | nih.gov |
| 5 | Electron-withdrawing groups | Mycobacterium tuberculosis | Improved antibacterial potency | nih.gov |
| 7 | Morpholine group | Trk Kinase | Improved selectivity | nih.govmdpi.com |
Kinase Inhibition Mechanisms
Pyrazolo[1,5-a]pyrimidines are a prominent class of protein kinase inhibitors (PKIs), which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.govrsc.org Their ability to mimic the structure of ATP allows them to interact with the ATP-binding pocket of kinases, positioning them as attractive candidates for targeted therapies. nih.govrsc.org This scaffold has been successfully utilized to develop inhibitors for a range of kinases, including cyclin-dependent kinases (CDKs), FMS-like tyrosine kinase 3 (FLT3), and Trk kinases. nih.govmdpi.comnih.gov
The primary mechanism by which pyrazolo[1,5-a]pyrimidine derivatives inhibit kinase activity is through ATP-competitive inhibition. nih.govrsc.org These compounds are designed with a structure that resembles ATP, enabling them to compete with endogenous ATP for binding to the kinase's active site. nih.gov By occupying the ATP-binding pocket, they prevent the kinase from binding to ATP and subsequently phosphorylating its substrate, which is a critical step in downstream signaling cascades. nih.gov Once bound, many pyrazolo[1,5-a]pyrimidines form stable complexes with the enzyme, locking it in an inactive conformation. nih.gov
While ATP-competitive inhibition is the most common mechanism, some pyrazolo[1,5-a]pyrimidine derivatives have also been reported to act as allosteric inhibitors. nih.govrsc.org Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket, inducing a conformational change that reduces the enzyme's catalytic activity.
A crucial aspect of developing kinase inhibitors for therapeutic use is ensuring their specificity and selectivity to minimize off-target effects and potential toxicity. rsc.orgmdpi.com High-throughput screening techniques, such as kinase assays using recombinant enzymes, are employed to profile pyrazolo[1,5-a]pyrimidine derivatives against large panels of kinases. nih.gov This allows researchers to identify the primary targets of a compound and any potential off-target interactions. nih.gov
For example, a series of pyrazolo[1,5-a]pyrimidine TTK inhibitors were tested against a panel of 262 human kinases, with some compounds showing high selectivity by inhibiting only a few or even none of the other kinases at a 1 µM concentration. nih.gov Similarly, novel 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines were evaluated for their activity against FLT3-ITD, CDK2, and CDK9, with one derivative showing strong inhibition of all three kinases and selectivity in cell lines expressing FLT3-ITD. nih.gov The selectivity of these compounds is often attributed to specific interactions with amino acid residues that are unique to the target kinase's active site. nih.gov
The following table presents inhibitory data for selected pyrazolo[1,5-a]pyrimidine derivatives against various kinases, illustrating their potency and selectivity.
| Compound | Target Kinase | IC₅₀ | Reference |
| Compound 9b | EGFR | 8.4 nM | nih.gov |
| Compounds 17 and 19 | FLT3-ITD | 0.4 nM | nih.gov |
| Compounds 17 and 19 | FLT3D835Y | 0.3 nM | nih.gov |
| Compound 6t | CDK2 | 0.09 µM | mdpi.com |
| Compound 6s | TRKA | 0.45 µM | mdpi.com |
| Compound 10b | FLT3, CDK2, CDK9 | Potent inhibitor | nih.gov |
The binding affinity and selectivity of pyrazolo[1,5-a]pyrimidine inhibitors are determined by their specific molecular interactions with amino acid residues within the kinase's active site. nih.gov The pyrazolo[1,5-a]pyrimidine core often forms hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the catalytic domain. nih.gov
For instance, in Trk inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine scaffold typically forms a crucial hydrogen bond with the backbone amide of a methionine residue (Met592) in the hinge region. nih.gov Other specific interactions also contribute to potency and selectivity. For example, the incorporation of fluorine can enhance interactions with asparagine residues (e.g., Asn655 in Trk), while other parts of the molecule can engage in hydrophobic interactions that further stabilize the inhibitor-kinase complex. nih.gov Molecular docking simulations are frequently used to visualize and understand these binding modes, guiding the design of more potent and selective inhibitors. mdpi.comnih.gov
Modulators of Cellular Processes
By inhibiting protein kinases, pyrazolo[1,5-a]pyrimidine derivatives can modulate a wide range of cellular processes that are fundamental to cell growth, proliferation, differentiation, and survival. mdpi.com Dysregulation of these processes is a hallmark of many diseases, particularly cancer. acs.org
In cancer cells, the inhibition of kinases like CDKs by pyrazolo[1,5-a]pyrimidines can lead to cell cycle arrest, preventing the cells from progressing through the cell cycle and dividing. nih.gov For example, some dual CDK1/CDK2 inhibitors have been shown to cause cell cycle arrest in the G2/M phase. nih.gov Inhibition of survival signaling pathways, such as those mediated by FLT3 or Trk kinases, can induce apoptosis (programmed cell death) in cancer cells. nih.gov
Furthermore, some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated the ability to modulate other cellular functions. For instance, certain derivatives have been investigated for their antitubercular activity, where they may interfere with processes essential for the survival of Mycobacterium tuberculosis, such as mycolic acid biosynthesis or iron homeostasis. nih.govacs.org
Antiproliferative Activity
The antiproliferative properties of pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated, with many compounds demonstrating significant cytotoxic effects against various cancer cell lines.
A novel series of 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines was synthesized and evaluated for their biological activity, particularly their inhibitory effects on FMS-like tyrosine kinase 3 (FLT3). nih.gov Mutations in the FLT3 protein kinase are frequently linked to uncontrolled cell proliferation in acute myeloid leukemia (AML). nih.gov One derivative, 10b , demonstrated potent inhibition of FLT3-ITD, CDK2, and CDK9. nih.gov This compound exhibited selectivity for FLT3-ITD expressing cell lines, MOLM13 and MV4-11, which was consistent with its direct inhibition of the FLT3-ITD kinase. nih.gov Further biochemical and molecular docking studies confirmed FLT3 as a primary cellular target of 10b . nih.gov
In a separate study, optimization of a screening hit led to the discovery of a series of pyrazolo[1,5-a]pyrimidine derivatives as potent and selective FLT3-ITD inhibitors. researchgate.netnih.gov Compounds 17 and 19 from this series showed remarkable potency, with IC50 values of 0.4 nM against FLT3-ITD. researchgate.netnih.gov They also displayed excellent antiproliferative activity against AML cell lines. researchgate.netnih.gov Notably, both compounds were effective against the quizartinib-resistant FLT3D835Y mutation, with IC50 values of 0.3 nM. researchgate.netnih.gov Western blot analysis confirmed that compounds 17 and 19 effectively inhibited the phosphorylation of FLT3 and subsequently attenuated downstream signaling pathways in AML cells. researchgate.netnih.gov
Another study focused on the design of pyrazolo[1,5-a]pyrimidine derivatives as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). nih.gov The design strategy aimed to maintain the core pyrazolopyrimidine scaffold found in known inhibitors like dinaciclib (B612106) and larotrectinib. nih.gov This scaffold facilitates crucial hydrogen bonding with Leu83A of CDK2 and Met592 of TRKA. nih.gov
Table 1: Antiproliferative Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Enzymatic Inhibitory Activity (General)
The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in numerous compounds designed as potent enzyme inhibitors, particularly targeting protein kinases. nih.govrsc.org These compounds often act as ATP-competitive or allosteric inhibitors. rsc.org
Derivatives of this scaffold have been identified as effective inhibitors of a range of protein kinases, including CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, and Pim-1, which are crucial in targeted cancer therapy. rsc.org For instance, dinaciclib, which contains a pyrazolo[1,5-a]pyrimidine core, functions by occupying the ATP-binding site of multiple CDKs, thereby inhibiting their activity. nih.gov
The development of selective PI3Kδ inhibitors has also utilized the pyrazolo[1,5-a]pyrimidine framework. mdpi.com A series of 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives were synthesized and tested for their inhibitory activity against PI3Kδ and PI3Kα. mdpi.com The activity of these compounds for the PI3Kδ isoform ranged from an IC50 of 0.5 µM to 45 µM. mdpi.com
Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of Tropomyosin Receptor Kinases (Trks), which are transmembrane receptor tyrosine kinases. mdpi.comnih.gov Several potent Trk inhibitors have been developed based on this scaffold. mdpi.comnih.gov For example, a series of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives exhibited potent activity in a TrkA Elisa enzyme assay, with most compounds having IC50 values between 1 and 100 nM. mdpi.comnih.gov
Antimicrobial Efficacy
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its potential in developing new antimicrobial agents.
Antitubercular Activity
Several studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as antitubercular agents. A high-throughput screening identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a promising lead for antituberculosis drug discovery. nih.govacs.org A focused library of analogues was synthesized to explore the structure-activity relationship and improve antitubercular activity. nih.govacs.org This led to the identification of potent compounds with low cytotoxicity that showed promising activity against Mycobacterium tuberculosis within macrophages. nih.govacs.org For instance, compounds P19 and P25 demonstrated cidal activity against intramacrophage M. tuberculosis H37Rv. nih.gov
Another class of compounds, tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogues, were identified as potent agents against Mycobacterium tuberculosis and Mycobacterium bovis BCG. core.ac.ukresearchgate.net Whole genome sequencing of resistant mutants revealed that these compounds target the essential mmpL3 gene. core.ac.uk
Table 2: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
MurA Inhibitors
The enzyme MurA is a crucial target in the development of antimicrobial therapies due to its essential role in the biosynthesis of the bacterial cell wall. acs.org Inhibition of MurA disrupts cell integrity, leading to bacterial lysis. acs.org A pyrazolopyrimidine compound, RWJ-110192 , was identified as an inhibitor of the E. coli MurA enzyme. nih.gov This compound exhibited a lower IC50 value (0.2 to 0.9 μM) for MurA inhibition compared to the known inhibitor fosfomycin (B1673569). nih.gov
More recently, a series of novel arylazopyrazolo[1,5-a]pyrimidines were designed and synthesized as potential MurA inhibitors. acs.org One of the derivatives, 4c , demonstrated a significant inhibitory effect on the MurA enzyme with an IC50 of 3.27 ± 0.2 μg/mL, which was more potent than fosfomycin (IC50 of 9.63 ± 0.58 μg/mL). acs.org
Other Biological Activities
Beyond their antiproliferative and antimicrobial properties, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a range of other biological activities.
A class of these compounds, characterized by a pyrazolo[1,5-a]pyrimidine core and an ionizable fragment, has been identified as differential inhibitors of aldose reductase (AKR1B1). nih.gov This enzyme is a key player in the development of long-term diabetic complications. nih.gov
The pyrazolo[1,5-a]pyrimidine scaffold is also a component of compounds with potential psychopharmacological activity. nih.gov Furthermore, derivatives have been developed as selective inhibitors of PI3Kδ, a promising therapeutic target for inflammatory diseases such as asthma. mdpi.com The therapeutic potential of these compounds also extends to their use as antiviral and anti-inflammatory agents. nih.gov
Future Research Directions and Translational Perspectives
Advanced Design Strategies for Novel Derivatives
The design of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, including analogs of 3,5,7-Triphenylpyrazolo[1,5-a]pyrimidine, is guided by structure-activity relationship (SAR) studies. nih.govrsc.org These studies are critical for enhancing potency, selectivity, and pharmacokinetic properties. The fused ring system provides a rigid framework that can be chemically modified at multiple positions (C2, C3, C5, 6, and C7) to fine-tune interactions with biological targets. nih.govekb.eg
Future design strategies will likely focus on:
Scaffold Hopping and Macrocyclization : To explore new chemical space and improve target binding, researchers are employing scaffold hopping, where the core structure is replaced with a functionally similar but structurally different one. nih.gov Macrocyclization, the formation of a large ring structure, is another advanced strategy used to constrain the molecule's conformation, which can lead to enhanced potency and selectivity, as seen in the development of selective ALK2 and FLT3 inhibitors. nih.govscispace.com
Structure-Based Drug Design : Leveraging X-ray crystallography and molecular docking, scientists can visualize how compounds bind to their targets. nih.govnih.gov This allows for the rational design of derivatives with optimized interactions. For example, docking studies on CDK2 inhibitors helped examine the binding modes of pyrazolo[1,5-a]pyrimidin-2-amine (B2852195) derivatives. ekb.eg
Fragment-Based Drug Discovery : This approach involves screening smaller chemical fragments and then growing or linking them to create a more potent lead compound. This can lead to derivatives with improved ligand efficiency.
Introduction of Specific Moieties : SAR studies have highlighted the importance of specific functional groups. For instance, the addition of a carboxamide group at the C3 position has been shown to significantly enhance TrkA inhibition. mdpi.com Similarly, incorporating a morpholine (B109124) ring is a key strategy in designing selective PI3Kδ inhibitors. nih.gov
| Position | Modification/Substituent | Impact on Activity/Properties | Target Example | Reference |
|---|---|---|---|---|
| C2 | Anilino group | Investigated for dual inhibition of CDK2/TRKA. | CDK2/TRKA | nih.gov |
| C3 | Picolinamide or Carboxamide | Significantly enhances Trk inhibition activity. | TrkA | mdpi.com |
| C5 | 2,5-difluorophenyl-substituted pyrrolidine | Increased Trk inhibition activity. | Trk | mdpi.com |
| C7 | Morpholine group | Crucial for interaction with the catalytic site and selectivity. | PI3Kδ | nih.govmdpi.com |
| Overall | Macrocyclization | Improves potency and selectivity by constraining conformation. | CK2, ALK2 | nih.govscispace.com |
Strategies for Enhancing Target Selectivity
A primary challenge in developing kinase inhibitors is achieving selectivity, as off-target effects can lead to toxicity. nih.govrsc.org Pyrazolo[1,5-a]pyrimidines have shown promise as selective inhibitors for a range of kinases, including CK2, EGFR, B-Raf, and Trk. nih.govrsc.org Future efforts to enhance selectivity will be multifaceted.
Key strategies include:
Exploiting Unique Binding Pockets : Designing compounds that interact with less conserved regions of the ATP-binding site or allosteric sites can significantly improve selectivity.
Hinge-Binding Optimization : The pyrazolo[1,5-a]pyrimidine scaffold itself is a potent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region (e.g., Met592 in TRKA). mdpi.comnih.gov Fine-tuning substituents on the scaffold can optimize this core interaction and exploit subtle differences between kinase hinge regions.
Targeting Allosteric Sites : Developing allosteric inhibitors, which bind to a site other than the active ATP pocket, is a promising strategy for achieving high selectivity. rsc.org Pyrazolo[1,5-a]pyrimidines have been shown to act as both ATP-competitive and allosteric inhibitors. nih.govrsc.org
Macrocyclization : As mentioned, constraining the molecule into a macrocyclic structure can pre-organize it for optimal binding to the desired target, thereby reducing its affinity for off-targets. nih.gov This strategy led to the development of a highly selective CK2 inhibitor. nih.gov
Kinome-Wide Profiling : Systematically testing new derivatives against a broad panel of kinases is essential to understand their selectivity profile and guide further optimization. This approach was used to confirm the exclusive selectivity of the CK2 inhibitor IC20 (31). nih.gov
| Strategy | Mechanism | Target Kinase Example | Reference |
|---|---|---|---|
| Hinge Interaction | The core scaffold forms hydrogen bonds with the kinase hinge region (e.g., with Met592). | TrkA | mdpi.comnih.gov |
| Macrocyclization | Constrains the inhibitor's conformation to fit the target's active site more precisely. | CK2, ALK2 | nih.govscispace.com |
| Addition of Specific Groups | A morpholine group at a specific position improved selectivity by reducing off-target effects. | Pan-Trk | mdpi.com |
| Scaffold Optimization | Exploration of the pyrazolo[1,5-a]pyrimidine hinge-binding moiety led to highly selective inhibitors. | CK2 | nih.gov |
Exploration of New Applications in Emerging Fields
While the primary focus for pyrazolo[1,5-a]pyrimidines has been as kinase inhibitors for cancer therapy, their versatile structure and properties open doors to a range of other applications. mdpi.comrsc.orgbenthamdirect.com Future research will likely see an expansion of these compounds into new and emerging fields.
Potential new applications include:
Materials Science : The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core imparts significant photophysical properties. mdpi.comnih.gov Derivatives have been identified as promising fluorophores, making them valuable for developing organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. mdpi.comrsc.org
Infectious Diseases : The scaffold has shown potential beyond cancer treatment. A focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues was synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. acs.orgacs.org Other derivatives have been investigated for antitrichomonal and antimicrobial activities. acs.orgresearchgate.net
Neuroscience and CNS Disorders : Certain pyrazolo[1,5-a]pyrimidine derivatives, such as Zaleplon and Indiplon, are already known sedative and anxiolytic agents, highlighting the scaffold's potential for developing new agents targeting the central nervous system (CNS). rsc.org
Inflammatory and Autoimmune Diseases : Given their role as inhibitors of kinases like PI3Kδ, which are crucial in immune cell regulation, these compounds are being developed for inflammatory conditions such as asthma, COPD, and systemic lupus erythematosus. nih.govmdpi.com
Agrochemicals : The pyrazolo[1,5-a]pyrimidine scaffold is found in some commercial agrochemicals, such as the fungicide Pyrazophos, indicating potential for further development in this sector. nih.gov
| Emerging Field | Specific Application | Key Property of Pyrazolo[1,5-a]pyrimidine | Reference |
|---|---|---|---|
| Materials Science | Fluorophores, chemosensors, organic electronics. | Significant photophysical properties, fluorescence. | mdpi.comrsc.org |
| Infectious Diseases | Antitubercular, antitrichomonal, antimicrobial agents. | Ability to inhibit essential pathways in pathogens. | acs.orgacs.orgacs.org |
| CNS Disorders | Sedative, anxiolytic agents. | Interaction with CNS targets. | rsc.org |
| Inflammatory Diseases | Inhibitors for asthma, COPD, SLE. | Selective inhibition of immune-related kinases (e.g., PI3Kδ). | nih.govmdpi.com |
| Agrochemicals | Fungicides. | Bioactivity against agricultural pests. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
